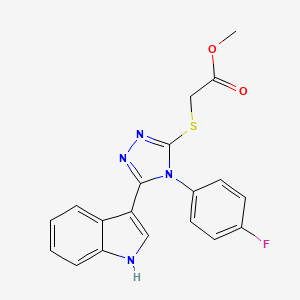

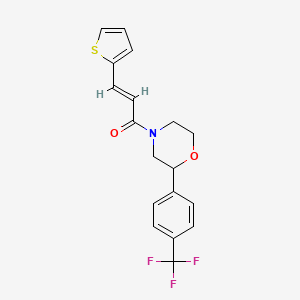

methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an indole group, a triazole group, and a thioacetate group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the fluorophenyl, indole, triazole, and thioacetate groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, while the indole group might participate in reactions like the Fischer indole synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the fluorophenyl group might increase the compound’s lipophilicity, affecting its solubility and distribution in the body .Applications De Recherche Scientifique

Anti-Markovnikov Alkene Hydromethylation

The catalytic protodeboronation of pinacol boronic esters, including alkyl boronic esters, has been an active area of research. Interestingly, this compound can be utilized in a radical-based approach for protodeboronation. When paired with a Matteson–CH₂–homologation, it enables the formal anti-Markovnikov alkene hydromethylation—a transformation that was previously unknown . This reaction sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol.

1H-Indazole Synthesis

The compound’s structure suggests potential reactivity at the indole moiety. Rhodium(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols, facilitated by hydrazine-directed C–H functionalization, leads to the formation of diverse 1H-indazoles. The cleavage of a Csp–Csp triple bond in alkynylcyclobutanol serves as the key step in this [4+1] annulation process . Given the presence of an indole ring in our compound, exploring its utility in 1H-indazole synthesis could be promising.

Natural Product Synthesis

The indole motif is prevalent in various natural products. Exploring the compound’s role in the synthesis of alkaloids, indole derivatives, or other bioactive molecules could be an exciting avenue. For instance, its application in the formal total synthesis of δ-®-coniceine and indolizidine 209B highlights its potential in natural product chemistry .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its interactions with biological systems, or exploring its potential uses in fields like medicine or materials science .

Propriétés

IUPAC Name |

methyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O2S/c1-26-17(25)11-27-19-23-22-18(24(19)13-8-6-12(20)7-9-13)15-10-21-16-5-3-2-4-14(15)16/h2-10,21H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTDLSDTBWLPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-8-(furan-2-ylmethyl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2391417.png)

![6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2391423.png)

![5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391424.png)

![2-Methyl-3-{[(E)-2-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2391431.png)

![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2391433.png)

![N-(3-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391434.png)

![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2391436.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2391438.png)